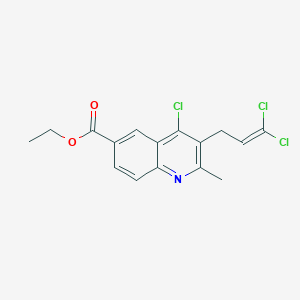
ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate is a chemical compound that belongs to the class of quinolinecarboxylates. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate is not fully understood. However, it is believed to act through the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, as well as the modulation of the immune system.
Biochemical and Physiological Effects:
Ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria and fungi, and modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and proteins involved in the growth and proliferation of cancer cells, as well as the modulation of the immune system. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate. One area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Synthesis Methods
The synthesis of ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate involves the reaction of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then converted to the final product through a series of steps.
Scientific Research Applications
Ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.
properties
IUPAC Name |
ethyl 4-chloro-3-(3,3-dichloroprop-2-enyl)-2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c1-3-22-16(21)10-4-6-13-12(8-10)15(19)11(9(2)20-13)5-7-14(17)18/h4,6-8H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABQLOKNRQMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CC=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinoline-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)

![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)


![5,6-dichloro-2-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5143046.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)




![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)
